4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde is a complex organic compound characterized by its unique structural features. It consists of a central benzene ring that is substituted with three aldehyde groups and three ether linkages connecting it to additional benzene rings. The molecular formula for this compound is , and it has a molecular weight of approximately 486.44 g/mol. This compound is also known by various names including 4,4',4''-tris(4-formylphenoxy)-1,3,5-tri(oxy)benzene and has a CAS number of 1071125-59-1 .
The reactivity of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde primarily involves nucleophilic addition reactions typical of aldehydes. It can undergo condensation reactions with amines to form imines or with alcohols to yield acetals. Additionally, the aldehyde groups can participate in oxidation reactions to form carboxylic acids or can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The synthesis of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde are essential for understanding its behavior in biological systems and materials science. These studies typically focus on:
Several compounds share structural similarities with 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | CAS Number | Key Features |
---|---|---|---|
4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid | 1071125-59-1 | Contains carboxylic acid groups instead of aldehydes | |
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde | 2289758-98-9 | Features ethyne linkages instead of ether linkages | |
1,3,5-Tris(benzyloxy)benzene | 79831-88-2 | Contains benzyloxy substituents instead of phenolic ethers |
The uniqueness of 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzaldehyde lies in its specific arrangement of functional groups (aldehydes and ethers) which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its star-shaped structure enhances its potential as a building block for more complex molecular architectures in material science and medicinal chemistry.